6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
Overview
Description
6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one is a spiro compound characterized by a unique structure where a chromene moiety is fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one typically involves a multi-step process. One common method includes the Claisen rearrangement followed by the formation of an o-quinone methide intermediate and subsequent electrocyclization
Industrial Production Methods
While specific industrial production methods for 6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spirobenzo[h]chromene: Another spiro compound with similar structural features but different substituents.
Spirochromane: Shares the spiro structure but has a different core moiety.
Uniqueness
6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one is unique due to its specific combination of a chromene and cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-hydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-10-4-5-13-11(8-10)12(16)9-14(17-13)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAGQRLEBNHEKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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